An In-depth Technical Guide to 2-Mercaptobenzoxazole (CAS: 2382-96-9) for Researchers and Drug Development Professionals
An In-depth Technical Guide to 2-Mercaptobenzoxazole (CAS: 2382-96-9) for Researchers and Drug Development Professionals
An Introduction to a Versatile Heterocyclic Scaffold
2-Mercaptobenzoxazole (2-MBO), a bicyclic aromatic heterocyclic compound, is a molecule of significant interest in medicinal chemistry and materials science. Its unique structure, featuring a fused benzene and oxazole ring with a thiol group at the 2-position, imparts a diverse range of biological activities and chemical functionalities. This technical guide provides a comprehensive overview of 2-MBO, focusing on its synthesis, physicochemical properties, and its burgeoning role in drug discovery, particularly in the development of novel anticancer, antibacterial, and anti-inflammatory agents.
Physicochemical Properties of 2-Mercaptobenzoxazole
2-Mercaptobenzoxazole is a stable, crystalline solid with the following key properties:
| Property | Value | Reference(s) |
| CAS Number | 2382-96-9 | [1][2] |
| Molecular Formula | C₇H₅NOS | [1] |
| Molecular Weight | 151.19 g/mol | [1] |
| Melting Point | 192-195 °C | [1][3] |
| Appearance | White to tan powder/crystal | [3][4] |
| Solubility | Slightly soluble in water. Soluble in various organic solvents. | [5] |
| SMILES | Sc1nc2ccccc2o1 | [1][6] |
| InChI Key | FLFWJIBUZQARMD-UHFFFAOYSA-N | [1][6] |
Synthesis of 2-Mercaptobenzoxazole
The primary and most common method for the synthesis of 2-Mercaptobenzoxazole involves the cyclization of 2-aminophenol with a carbon disulfide source. Several variations of this method exist, often employing different bases and solvent systems to optimize yield and purity.
Experimental Protocol: Synthesis from 2-Aminophenol and Carbon Disulfide
This protocol is adapted from established literature procedures.[4][7]
Materials:
-
2-Aminophenol
-
Carbon Disulfide (CS₂)
-
Potassium Hydroxide (KOH)
-
Ethanol (95%)
-
Activated Charcoal
-
Glacial Acetic Acid
-
Distilled Water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 10.91 g of 2-aminophenol and 5.65 g of potassium hydroxide in 100 mL of 95% ethanol and 15 mL of water.[7]
-
To this solution, add 6.19 mL of carbon disulfide.[7]
-
Heat the reaction mixture to reflux and maintain for 3 to 4 hours.[7]
-
After the reflux period, cautiously add a small amount of activated charcoal to the hot solution and continue to reflux for an additional 10 minutes.[7]
-
Filter the hot mixture to remove the charcoal.
-
Heat the filtrate to 70-80 °C and add 100 mL of warm water.[7]
-
While vigorously stirring, add 5% glacial acetic acid until the product precipitates.[7]
-
Cool the mixture in an ice bath or refrigerate for 3 hours to ensure complete crystallization.[7]
-
Collect the crystalline product by filtration, wash with cold water, and dry.
-
The crude product can be further purified by recrystallization from ethanol.
Applications in Drug Development
The 2-MBO scaffold has proven to be a valuable starting point for the synthesis of a wide array of derivatives with potent biological activities.
Anticancer Activity
Derivatives of 2-MBO have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines. The proposed mechanism of action for some of the most potent derivatives involves the inhibition of multiple receptor tyrosine kinases (RTKs) that are crucial for cancer cell proliferation, survival, and angiogenesis.[8]
Table of Anticancer Activity of 2-Mercaptobenzoxazole Derivatives
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| 4b | HepG2 | 19.34 | [8] |
| MCF-7 | 12.86 | [8] | |
| MDA-MB-231 | 9.72 | [8] | |
| HeLa | 15.43 | [8] | |
| 4d | HepG2 | 12.87 | [8] |
| MCF-7 | 5.34 | [8] | |
| MDA-MB-231 | 3.16 | [8] | |
| HeLa | 8.62 | [8] | |
| 5d | HepG2 | 9.76 | [8] |
| MCF-7 | 4.18 | [8] | |
| MDA-MB-231 | 2.14 | [8] | |
| HeLa | 6.57 | [8] | |
| 6b | HepG2 | 6.83 | [8] |
| MCF-7 | 3.64 | [8] | |
| MDA-MB-231 | 2.14 | [8] | |
| HeLa | 5.18 | [8] | |
| Doxorubicin | HepG2 | 5.14 | [8] |
| MCF-7 | 2.87 | [8] | |
| MDA-MB-231 | 1.98 | [8] | |
| HeLa | 4.13 | [8] | |
| Sunitinib | HepG2 | 7.23 | [8] |
| MCF-7 | 4.51 | [8] | |
| MDA-MB-231 | 3.24 | [8] | |
| HeLa | 6.19 | [8] |
Note: The compound numbering (4b, 4d, 5d, 6b) corresponds to the structures reported in the cited reference.[8]
Several potent 2-MBO derivatives, such as compound 6b, have been shown to inhibit key protein kinases involved in cancer signaling pathways, including EGFR, HER2, and VEGFR2.[8] This multi-targeted approach can lead to the induction of caspase-dependent apoptosis and cell cycle arrest at the G2/M phase.[8]
Antibacterial Activity
Derivatives of 2-MBO have also been investigated for their antibacterial properties against both Gram-positive and Gram-negative bacteria. The mechanism of action is thought to involve the disruption of the bacterial cell membrane.[7]
Table of Antibacterial Activity of 2-Mercaptobenzoxazole Derivatives (Zone of Inhibition in mm)
| Compound Code | S. paratyphi | P. mirabilis | E. aerogenes | K. pneumoniae | E. coli | B. subtilis | Reference |
| IVa | 8 | 7 | 8 | 9 | 8 | 5 | [7] |
| IVb | 12 | 10 | 11 | 13 | 11 | 9 | [7] |
| IVc | 10 | 9 | 12 | 10 | 9 | 11 | [7] |
| IVd | 9 | 8 | 9 | 8 | 12 | 7 | [7] |
| Streptomycin (50µg/ml) | 18 | 17 | 19 | 18 | 20 | 22 | [7] |
Note: The compound numbering (IVa-d) corresponds to the structures reported in the cited reference.[7]
Experimental Protocols for Biological Evaluation
General Workflow for Synthesis and Evaluation of 2-MBO Derivatives
The development of novel therapeutic agents based on the 2-MBO scaffold typically follows a structured workflow from synthesis to biological characterization.
Protocol for MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability. This protocol is a generalized procedure based on common practices.[9][10][11]
Materials:
-
Cancer cell lines
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well tissue culture plates
-
2-MBO derivative stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 2-MBO derivative in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C. Living cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT from each well. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Safety and Handling
2-Mercaptobenzoxazole is an irritant and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is incompatible with strong oxidizing agents. For detailed safety information, consult the material safety data sheet (MSDS).
Conclusion
2-Mercaptobenzoxazole is a privileged heterocyclic scaffold with significant potential in drug discovery and development. Its derivatives have demonstrated a broad spectrum of biological activities, most notably as potent multi-kinase inhibitors for cancer therapy and as promising antibacterial agents. The synthetic accessibility and the possibility for diverse chemical modifications make 2-MBO an attractive starting point for the design and synthesis of novel therapeutic agents. Further research into the structure-activity relationships and optimization of lead compounds will be crucial in translating the potential of this versatile molecule into clinical applications.
References
- 1. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]
- 2. JPH0733375B2 - Method for producing 2-mercaptobenzoxazole - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. researchgate.net [researchgate.net]
